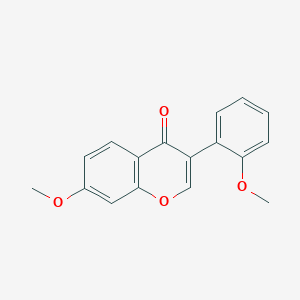

7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one” is a type of extended flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, anti-oxidant, and anti-cancer activities .

Synthesis Analysis

The compound can be synthesized via a one-pot Claisen–Schmidt condensation reaction . In this reaction, a solution of 7–methoxy-3,4-dihydronaphthalen-1 (2 H )-one and 6-methoxy-3-pyridinecarbaldehyde in methanol is used, and a 20% NaOH solution is added .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 3,4-dihydronaphthalen-1(2H)-one core, with 7-methoxy and 2-methoxyphenyl groups . These groups are not coplanar with each other, which may increase the likelihood of interactions with bioactive molecules .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Effects

- Tectorigenin Monohydrate : Isolated from Belamcanda chinensis, this compound shows antimicrobiotic and anti-inflammatory effects. Its molecular structure involves a chromen-4-one system and a benzene ring, linked by hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).

Phototransformation and Synthesis

- Phototransformation of Chromenones : Studies on 2-(3-methoxyphenyl)-4H-chromen-4-ones have shown unique phototransformation properties, resulting in the production of exotic tetracyclic scaffolds and dealkoxylation effects (Khanna, Dalal, Kumar, & Kamboj, 2015).

- Synthesis of Novel Compounds : New compounds with the 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one structure have been synthesized, showing significant antibacterial and antifungal activity. These compounds were analyzed through molecular docking studies (Mandala et al., 2013).

Health Applications

- Reduction of Atherogenic Index : The compound isolated from Swietenia macrophylla King seeds significantly reduced the atherogenic index in hyperlipidemic rats, also lowering the expression of certain genes. This indicates potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).

Molecular Modeling and Analysis

- Molecular Docking and Analyses : Novel hybrid compounds containing pyrazole and coumarin cores, including a specific 7-methoxy-2H-chromen-2-one variant, have been characterized through various spectroscopic and molecular analyses. These studies include molecular docking with interleukin-6, highlighting its interaction potential (Sert et al., 2018).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as chalcone analogues, have been shown to act as potent inhibitors of the monoamine oxidase enzymes .

Mode of Action

The compound’s mode of action is likely related to its structural configurationThis twisted configuration may increase the likelihood of interactions with bioactive molecules, potentially enhancing its biological activity .

Biochemical Pathways

Similar compounds have been found to inhibit the monoamine oxidase enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters .

Result of Action

Similar compounds have demonstrated antioxidant properties , and some chalcone-like derivatives containing 6-methoxy-3,4-dihydronaphthalenone have shown potential antioxidant properties .

Propriétés

IUPAC Name |

7-methoxy-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-13-16(9-11)21-10-14(17(13)18)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKZEEGZDCPPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)

![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)

![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)